Boronic acid, ethyl-, dimethyl ester

Description

Overview of Organoboron Compounds and their Significance

Organoboron compounds are organic derivatives of borane (B79455) (BH₃) that feature a carbon-boron bond. wikipedia.orgpsgcas.ac.in This class of compounds is a cornerstone of modern organic synthesis, primarily due to their unique combination of stability, reactivity, and low toxicity compared to many other organometallic reagents. fiveable.me Their significance stems from their versatility as synthetic intermediates, enabling a wide array of chemical transformations. fiveable.memdpi.com

The boron atom in these compounds is typically electron-deficient, rendering them as mild Lewis acids or electrophiles. psgcas.ac.inslideshare.net This electronic property is central to their reactivity. One of the most important applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. fiveable.meyonedalabs.com In these reactions, the organic group attached to the boron atom is transferred to a transition metal, like palladium, in a key step known as transmetalation, ultimately forming a new carbon-carbon bond. borates.todaynih.gov This capability has revolutionized the synthesis of biaryls, which are common structures in pharmaceuticals and advanced materials. pharmiweb.com

Beyond cross-coupling, organoboranes are pivotal in other transformations such as hydroboration, where a boron-hydrogen bond adds across a carbon-carbon double or triple bond. wikipedia.orgslideshare.net The resulting organoborane can then be converted into a variety of functional groups, including alcohols and amines, with high levels of regio- and stereoselectivity. wikipedia.org The stability, functional group tolerance, and the often "green" nature of the boron-containing byproducts contribute to the widespread and growing importance of organoboron chemistry. fiveable.menih.gov

Position of Boronic Acid, Ethyl-, Dimethyl Ester within the Boronic Ester Class

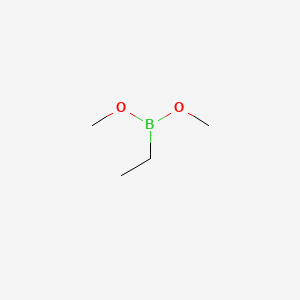

Boronic esters, with the general formula RB(OR')₂, are esters derived from boronic acids (RB(OH)₂). pharmiweb.com They are formed by the reaction of a boronic acid with an alcohol or a diol. pharmiweb.com this compound is a simple aliphatic boronate ester, where the R group is ethyl (-CH₂CH₃) and the two OR' groups are methoxy (B1213986) (-OCH₃). nist.gov

Within the boronic ester class, these compounds are often valued for their enhanced stability compared to the corresponding boronic acids. pharmiweb.comrsc.org Boronic acids can be prone to decomposition, particularly through a process called protodeboronation, where the carbon-boron bond is cleaved by a proton source. yonedalabs.comnih.gov Conversion to an ester, such as a dimethyl ester, often mitigates this instability, making the compound easier to handle, purify via chromatography, and store. borates.today

While cyclic boronic esters, such as pinacol (B44631) or catechol esters, are very commonly employed in synthesis for their high stability, simple acyclic esters like dimethyl ethylboronate also hold a significant position. rsc.orgnih.gov Research has shown that the nature of the ester group can significantly influence reactivity. Kinetic studies of the Suzuki-Miyaura reaction have revealed that simple aliphatic esters, including dimethyl boronates, can lead to a substantial acceleration of the rate-limiting transmetalation step compared to both the parent boronic acid and other ester types. nih.gov This rate enhancement is attributed to a combination of electronic and steric factors that facilitate the transfer of the organic group from boron to the palladium catalyst. nih.gov

| Boron Reagent Type | General Formula | Key Characteristics |

| Boronic Acid | RB(OH)₂ | Often commercially available; can be prone to decomposition (e.g., protodeboronation). yonedalabs.com |

| Dimethyl Boronate | RB(OCH₃)₂ | Simple acyclic ester; offers increased stability over boronic acid and can accelerate transmetalation rates. nih.gov |

| Pinacol Boronate | RB(OC(CH₃)₂C(CH₃)₂O) | Common cyclic ester; high stability, widely used in Miyaura borylation. yonedalabs.comrsc.org |

| Catechol Boronate | RB(OC₆H₄O) | Cyclic ester used in early Suzuki couplings; electron-deficient. yonedalabs.comnih.gov |

| MIDA Boronate | RB(N(CH₃)(CH₂CO₂)₂) | Highly stable, allows for sequential, controlled cross-coupling reactions. yonedalabs.com |

Historical Development and Evolution of Synthetic Methodologies for Related Boronates

The history of organoboron chemistry dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. pharmiweb.comwikipedia.org He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by air oxidation. borates.todaywikipedia.org

For many decades, the primary methods for synthesizing boronic acids and their esters relied on the reaction of highly reactive organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds, with borate esters like trimethyl borate or triisopropyl borate at low temperatures. nih.govacs.org While effective, these methods are limited by the low functional group tolerance of the strong organometallic nucleophiles required. acs.org

A paradigm shift in the synthesis of boronate esters occurred with the advent of palladium-catalyzed cross-coupling reactions. A pivotal development was the Miyaura borylation reaction, first described in 1995. acs.org This powerful method allows for the synthesis of boronic esters by coupling aryl or vinyl halides (or triflates) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. borates.todayrsc.org The Miyaura borylation is mechanistically related to the Suzuki-Miyaura coupling and exhibits high functional group tolerance, making a vast array of boronic esters readily accessible from common starting materials. rsc.org

Further evolution in synthetic methodologies includes the development of transition metal-catalyzed C-H borylation. psgcas.ac.in This approach enables the direct conversion of a carbon-hydrogen bond into a carbon-boron bond, offering a more atom-economical route to organoboron compounds by avoiding the need for pre-functionalized starting materials like organohalides. psgcas.ac.innih.gov

Current Research Landscape and Emerging Trends

The field of organoboron chemistry remains highly active, with research continuously expanding the utility of boronate esters. A major focus is on the development of novel boronate derivatives that offer enhanced stability and unique reactivity, enabling more complex synthetic strategies. For instance, N-methyliminodiacetic acid (MIDA) boronates and 1,8-diaminonaphthalene (B57835) (DAN) protected boronates have been developed as exceptionally stable, crystalline solids that can be used in iterative, controlled cross-coupling sequences. yonedalabs.comnih.gov

There is also a significant trend towards developing more efficient and sustainable synthetic methods. This includes the exploration of metal-free catalytic borylation reactions to reduce reliance on expensive and potentially toxic transition metals. mdpi.com Furthermore, a deeper mechanistic understanding of the Suzuki-Miyaura reaction, particularly the transmetalation step, continues to drive the design of new catalysts and reagents that can operate under milder conditions or with challenging substrates. nih.govillinois.edu

Beyond traditional organic synthesis, boronate esters are finding increasing application in materials science and chemical biology. The reversible and dynamic nature of the bond between boronic acids and diols is being exploited to create self-healing polymers, hydrogels for biomedical applications, and responsive materials. rsc.orgacs.org In addition, the ability of boronic acids to bind with saccharides has led to the development of sophisticated chemosensors for glucose monitoring and other biological recognition events. rsc.org In medicinal chemistry, the boronic acid functional group is a key component in several approved drugs, and research into new boronic acid-based enzyme inhibitors and prodrugs is a burgeoning area. nih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

ethyl(dimethoxy)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11BO2/c1-4-5(6-2)7-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAQYKMRHRVDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334965 | |

| Record name | Ethyldimethoxyborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7318-82-3 | |

| Record name | Ethyldimethoxyborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Characteristics of Boronic Acid, Ethyl , Dimethyl Ester

Systematic IUPAC Nomenclature

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is dimethyl ethylboronate . This name is derived by identifying the ethyl group attached to the boron atom and the two methoxy (B1213986) groups that form the ester linkage.

Common Synonyms and Derived Nomenclatures

In scientific literature and chemical databases, Boronic acid, ethyl-, dimethyl ester is also known by several other names. These synonyms and derived nomenclatures are frequently used and important for comprehensive literature searches.

Commonly used names include:

this compound

Ethyldimethoxyborane

Ethaneboronic acid, dimethyl ester

Ethylboronic acid, dimethyl ester

These names, while not strictly following the systematic IUPAC convention, are widely recognized and accepted within the chemical community.

| Identifier | Value |

|---|---|

| CAS Number | 7318-82-3 acs.orgnih.govnist.govnist.gov |

| Molecular Formula | C4H11BO2 acs.orgnih.govnist.govnist.gov |

| Molecular Weight | 101.94 g/mol acs.orgnih.govnist.govnist.gov |

| InChI | InChI=1S/C4H11BO2/c1-4-5(6-2)7-3/h4H2,1-3H3 acs.orgnih.govnist.govnist.gov |

| InChIKey | LVAQYKMRHRVDTF-UHFFFAOYSA-N acs.orgnih.govnist.govnist.gov |

| Canonical SMILES | CCB(OC)OC |

Molecular Structure and Bonding Properties

The molecular structure of dimethyl ethylboronate consists of a central boron atom covalently bonded to an ethyl group and two methoxy groups. The boron atom in boronic esters is sp² hybridized, resulting in a trigonal planar geometry around the boron center. nih.gov This arrangement means the boron atom and the atoms directly attached to it (one carbon and two oxygens) lie in the same plane.

| Parameter | Expected Value |

|---|---|

| Boron Atom Hybridization | sp² |

| Geometry around Boron | Trigonal Planar |

| C-B-O Bond Angle | ~120° |

| O-B-O Bond Angle | ~120° |

| B-O Bond Length | ~1.36 - 1.38 Å nih.gov |

Conformational Analysis and Stereochemical Considerations

Conformational analysis of dimethyl ethylboronate involves considering the rotation around the single bonds within the molecule, primarily the C-C bond of the ethyl group, the C-B bond, the B-O bonds, and the O-C bonds of the methoxy groups.

Rotation around the C-B bond is generally considered to have a relatively low energy barrier in simple alkylboronic esters. This allows for free rotation of the ethyl group relative to the dimethoxyboryl plane at room temperature. Similarly, rotation around the B-O and O-C bonds is also expected to be facile, leading to a molecule with significant conformational flexibility. The preferred conformations will be those that minimize steric hindrance between the ethyl and methoxy groups.

From a stereochemical perspective, dimethyl ethylboronate is an achiral molecule. It does not possess any stereogenic centers (chiral carbons or other chiral atoms), nor does it exhibit planar or axial chirality. The molecule has a plane of symmetry that bisects the C-B bond and the O-B-O angle, which precludes the existence of enantiomers. Therefore, there are no stereoisomers of dimethyl ethylboronate.

Synthetic Methodologies for Boronic Acid, Ethyl , Dimethyl Ester

Established Synthetic Pathways

Traditional synthesis of alkyl boronic esters relies on stoichiometric reactions involving organometallic reagents or the transformation of existing organoboranes.

Synthesis from Organometallic Reagents (e.g., Grignard, Organolithium) and Borate (B1201080) Esters

A foundational and widely practiced method for creating carbon-boron bonds involves the reaction of a nucleophilic organometallic reagent with an electrophilic borate ester, such as trimethyl borate. wikipedia.org This approach is effective for synthesizing a variety of boronic esters, including dimethyl ethylboronate.

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent (e.g., the ethyl group from ethylmagnesium bromide or ethyllithium) on the electron-deficient boron atom of the borate ester. This forms a tetracoordinate borate complex. Subsequent hydrolysis or workup of this intermediate yields the boronic acid, which can then be esterified with methanol (B129727) to produce the desired dimethyl ester. Alternatively, direct reaction and workup can lead to the boronic ester.

Using Grignard Reagents: The reaction of ethylmagnesium bromide (EtMgBr) with trimethyl borate, B(OCH₃)₃, is a common pathway. The Grignard reagent adds to the borate ester, and after acidic workup, the dimethyl ethylboronate is formed. These reactions are typically conducted at low temperatures to prevent over-addition of the organometallic reagent to the newly formed boronic ester. google.comgoogle.com

Using Organolithium Reagents: Ethyllithium (B1215237) (EtLi) can also be used. Due to the higher reactivity of organolithium reagents compared to their Grignard counterparts, these reactions must often be carried out at very low temperatures, such as -78°C, to avoid the formation of undesired byproducts from multiple additions. google.com

Table 1: Comparison of Organometallic Reagents in Ethylboronate Synthesis

| Reagent Type | Example | Boron Source | Typical Reaction Temperature | Key Considerations |

|---|---|---|---|---|

| Grignard Reagent | Ethylmagnesium Bromide | Trimethyl Borate | 0°C to ambient | Moderate reactivity; good yields. organic-chemistry.org |

| Organolithium | Ethyllithium | Trimethyl Borate | -78°C | High reactivity requires strict temperature control to avoid multiple additions. google.comgoogle.com |

Oxidative Routes to Boronic Esters (e.g., from Trialkylboranes)

An alternative established pathway begins with a trialkylborane, such as triethylborane (B153662) (Et₃B). Trialkylboranes can be synthesized via the hydroboration of alkenes, providing a route from simple olefins to boronic esters. The conversion of the trialkylborane to the boronic ester is an oxidative process. While direct, controlled oxidation to a boronic ester can be challenging, the process typically involves the cleavage of two of the three ethyl-boron bonds.

The oxidation of organoboron compounds to alcohols using reagents like hydrogen peroxide is a well-known transformation. iupac.org However, to isolate the boronic ester, milder and more controlled oxidative conditions are necessary. The stability of the boronic acid or ester product itself against further oxidation is a critical factor. digitellinc.comnih.gov Research into stereoelectronic effects has shown that the structure of the boronic acid derivative can significantly influence its resistance to oxidative degradation. digitellinc.com

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry has moved towards more efficient and versatile catalytic methods for the formation of carbon-boron bonds.

Palladium-Catalyzed Borylation Strategies for Related Boronic Acid Derivatives

Palladium-catalyzed cross-coupling reactions have become a cornerstone of organic synthesis for forming C-B bonds, particularly for aryl and vinyl boronic esters. While less common for simple alkyl boronic esters like dimethyl ethylboronate, the principles are relevant. These reactions, often referred to as Miyaura borylation, typically involve the coupling of an organic halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and broad substrate scope.

Table 2: Key Components in Palladium-Catalyzed Borylation

| Component | Function | Examples |

|---|---|---|

| Catalyst | Facilitates the C-B bond formation | Pd(dba)₂, PdCl₂(dppf) |

| Ligand | Stabilizes the Pd center and influences reactivity | XPhos, SPhos, dppf |

| Boron Source | Provides the boronyl group | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Promotes the transmetalation step | KOAc, K₃PO₄, Et₃N organic-chemistry.org |

In Situ Generation of Alkoxydialkylboranes for Specific Transformations

For certain applications, reactive boron intermediates can be generated in situ and used immediately in a subsequent reaction. This strategy avoids the isolation of potentially unstable or sensitive compounds. For instance, an alkoxydialkylborane like methoxydiethylborane (Et₂BOMe) can be generated from triethylborane and methanol. This species can then act as a chelating agent in stereoselective reductions of β-hydroxyketones to produce syn-1,3-diols with high diastereoselectivity. While the final product in this specific transformation is not dimethyl ethylboronate, the methodology demonstrates the principle of generating a closely related reactive intermediate in situ from a stable precursor like triethylborane.

Optimization of Reaction Conditions and Yields in Preparative Chemistry

Maximizing the yield and purity of dimethyl ethylboronate requires careful optimization of several reaction parameters, regardless of the synthetic route chosen. Key factors that are typically adjusted include reaction temperature, solvent, and the stoichiometry of the reagents.

For the classical organometallic routes, controlling the temperature is paramount to prevent side reactions. The molar ratio of the Grignard or organolithium reagent to the borate ester must be carefully controlled to favor the formation of the desired mono-substituted product over di- or tri-substituted boranes.

In catalytic processes, optimization extends to the catalyst loading, the nature of the ligand and base, and the reaction time. Studies have shown that systematic screening of these variables can lead to significant improvements in reaction efficiency and yield. For example, the choice of base in a palladium-catalyzed borylation can have a profound impact on the reaction rate and outcome.

The process of optimization often involves a systematic approach where one parameter is varied while others are kept constant to determine its effect on the reaction's success. researchgate.netspkx.net.cn This can be done through single-factor analysis or more complex experimental designs. spkx.net.cn

Table 3: Parameters for Optimization in Dimethyl Ethylboronate Synthesis

| Parameter | Influence on Reaction | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Lowering temperature to -78°C for organolithium reactions prevents over-addition. google.com |

| Solvent | Influences solubility of reagents and intermediates. | Ethereal solvents like THF are common for Grignard reactions. google.com |

| Stoichiometry | Determines product distribution. | Using a slight excess of borate ester can minimize byproduct formation. |

| Catalyst/Ligand | Crucial for catalytic cycle efficiency. | Screening different phosphine (B1218219) ligands to find the optimal one for a specific substrate. |

| Reaction Time | Ensures complete conversion without product degradation. | Monitoring the reaction by GC or TLC to determine the optimal endpoint. |

Green Chemistry Principles in Boronic Acid Ester Synthesis

The growing emphasis on sustainable chemical practices has spurred the development of environmentally benign methods for synthesizing boronic acid esters, including dimethyl ethylboronate. These approaches, guided by the principles of green chemistry, aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key strategies include the use of alternative energy sources, solvent-free reaction conditions, and multicomponent reactions.

One significant advancement is the application of mechanochemistry, which involves the use of mechanical force to induce chemical reactions. A facile and environmentally friendly method for forming boronic acid esters involves the simple grinding of a boronic acid with a diol in a 1:1 mixture without any solvent. rsc.org This technique avoids the need for organic solvents and often results in excellent yields and high purity of the final product after a simple work-up. rsc.org Traditional esterification methods, in contrast, frequently require azeotropic distillation with solvents like toluene (B28343) to remove water or the use of molecular sieves in solvents such as dichloromethane. rsc.org

Multicomponent reactions (MCRs) represent another cornerstone of green synthesis for boronic esters. MCRs are processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. nih.gov This approach is inherently more efficient and sustainable as it reduces the number of synthetic steps, minimizes the need for purification of intermediates, and consequently decreases waste generation. nih.gov

The choice of solvent and energy source also plays a crucial role in the green synthesis of boronic esters. Ethanol, considered a green solvent, has been successfully used in multicomponent reactions to produce boron-containing esters. nih.gov Furthermore, alternative activation methods such as microwave and infrared (IR) irradiation have been shown to be significantly more efficient than conventional heating. nih.gov For instance, in the synthesis of certain boron-containing dihydropyridines, microwave irradiation drastically reduced reaction times from 24 hours (with conventional heating) to as little as 15-20 minutes, while also improving yields. nih.gov

Below is a data table comparing the efficiency of different activation methods in a green synthesis approach for boron-containing esters.

Table 1: Comparison of Activation Methods in the Synthesis of Boron-Containing Esters nih.gov

| Activation Method | Reaction Time | Yield |

|---|---|---|

| Mantle Heating | 24 hours | 3%–7% |

| Infrared (IR) Irradiation | 12 hours | 12%–17% |

The development of novel catalytic systems is also central to greener borylation reactions. Palladium nanoparticles generated in polyethylene (B3416737) glycol (PEG) have been used to catalyze the reaction of bis(pinacolato)diboron with various aryl halides to produce aryl boronates in high yield. researchgate.net This method can be integrated into a one-pot, two-step, solvent-free process for synthesizing unsymmetrical biaryls, further enhancing its environmental credentials. researchgate.net Additionally, photoinduced borylation of haloarenes offers a metal- and additive-free alternative for directly providing boronic acids and esters, showcasing broad functional group tolerance. organic-chemistry.org

The following table summarizes the key differences between traditional and green approaches to boronic ester synthesis.

Table 2: Traditional vs. Green Synthetic Methodologies for Boronic Esters

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often use hazardous organic solvents (e.g., toluene, benzene, dichloromethane). rsc.org | Emphasize solvent-free conditions (mechanochemistry), water, or green solvents (e.g., ethanol, PEG). rsc.orgnih.govresearchgate.net |

| Reaction Steps | Often multi-step syntheses requiring isolation of intermediates. | Favor one-pot syntheses and multicomponent reactions to reduce steps. nih.govresearchgate.net |

| Energy Source | Conventional reflux/heating. rsc.org | Alternative energy sources like microwave and infrared irradiation for faster reactions and lower energy use. nih.gov |

| Catalysts | May use stoichiometric reagents or less efficient catalysts. | Employ highly efficient catalysts like palladium nanoparticles or photoredox catalysts; some methods are metal-free. researchgate.netorganic-chemistry.org |

| Waste | Generate significant solvent and byproduct waste. | Designed for high atom economy, minimizing waste and byproducts. nih.gov |

| Work-up | Can involve complex purification procedures. | Often feature simpler work-up and purification steps. rsc.org |

Reactivity and Mechanistic Investigations of Boronic Acid, Ethyl , Dimethyl Ester

Carbon-Carbon Bond Forming Reactions

The ability of dimethyl ethylboronate to serve as a precursor to an ethyl nucleophile or its equivalent has been widely exploited in the construction of carbon-carbon bonds. This is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, but also extends to other important synthetic methodologies.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst. nih.govrsc.orgacs.org Dimethyl ethylboronate can serve as the organoboron partner in this reaction. The catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. rsc.orgresearchgate.net

Mechanistic studies have revealed that the structure of the boronic ester can significantly influence the rate of the crucial transmetalation step. Research has shown that simple boronic esters, including dimethyl esters, can transmetalate directly without prior hydrolysis to the corresponding boronic acid. researchgate.net In fact, kinetic investigations have demonstrated a notable rate enhancement when using a dimethyl arylboronic ester compared to the parent arylboronic acid.

A study comparing the rates of transmetalation for different boronic acid derivatives with an arylpalladium(II) hydroxy dimer revealed that the dimethyl boronic ester complex led to a 21-fold rate increase compared to the arylboronic acid complex. cardiff.ac.uk This acceleration is attributed to a combination of electronic and steric factors that facilitate the transfer of the organic group from boron to the palladium center. cardiff.ac.uk

| Boron Species | Relative Rate Constant |

|---|---|

| Arylboronic Acid Complex | 1 |

| Dimethyl Arylboronate Complex | 21 |

This interactive table is based on kinetic data showing a 21-fold rate increase for the transmetalation step with a dimethyl boronic ester complex compared to the corresponding arylboronic acid complex. cardiff.ac.uk

This rate enhancement highlights the utility of dimethyl boronic esters like dimethyl ethylboronate in optimizing Suzuki-Miyaura coupling reactions, potentially leading to faster reaction times and higher efficiencies. researchgate.net

Beyond the Suzuki-Miyaura reaction, dimethyl ethylboronate and related alkylboronic esters are valuable reagents for other carbon-carbon bond-forming strategies. A key approach involves the activation of the boronic ester to generate a nucleophilic ethyl species. This can be achieved through the formation of a tetracoordinate "ate" complex, which enhances the nucleophilicity of the ethyl group.

One such strategy is the addition of the ethyl group to carbonyl compounds. While simple alkylboronic esters are generally unreactive towards aldehydes and ketones, their corresponding "ate" complexes, formed by the addition of a strong Lewis base like an organolithium reagent, readily participate in 1,2-addition reactions to form secondary alcohols. nih.gov This transformation is analogous to the well-established Grignard reaction.

Furthermore, these activated boronate complexes can participate in conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org This allows for the formation of a new carbon-carbon bond at the β-position of the enone system, providing a powerful tool for the synthesis of more complex molecular architectures. The choice of reaction conditions and catalysts can influence the chemo- and regioselectivity of these additions.

Lewis Acidity and Coordination Chemistry

The trigonal planar geometry and vacant p-orbital of the sp²-hybridized boron atom in dimethyl ethylboronate confer significant Lewis acidic character to the molecule. This property governs much of its coordination chemistry and reactivity with nucleophiles.

As a Lewis acid, dimethyl ethylboronate readily reacts with a wide range of Lewis bases and nucleophiles. This interaction involves the donation of a lone pair of electrons from the nucleophile to the empty p-orbital of the boron atom, resulting in the formation of a stable, tetracoordinate boronate complex, often referred to as an "ate" complex. researchgate.net In this complex, the boron atom adopts a tetrahedral geometry with an sp³ hybridization state. researchgate.net

The formation of these tetrahedral adducts is a crucial first step in many reactions involving boronic esters. researchgate.net The stability of these complexes is dependent on several factors, including the nature of the nucleophile, the substituents on the boron atom, and the solvent. Stronger nucleophiles form more stable "ate" complexes. For instance, diethanolamine (B148213) can form stable, air- and water-stable heterocyclic boronate complexes through the formation of two dative N→B and O→B bonds, resulting in a tetrahedral boron center. researchgate.net While specific equilibrium constants for the formation of simple adducts of dimethyl ethylboronate are not extensively documented, the general principle of their formation is well-established in organoboron chemistry.

The interaction of dimethyl ethylboronate with nucleophiles initiates several possible reaction pathways. The formation of the tetrahedral "ate" complex, as discussed above, is the initial event. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

If the nucleophile is a strong base, such as an alkyllithium reagent, the resulting boronate complex becomes a potent nucleophile itself, with the ethyl group being transferred to an electrophile as seen in C-C bond-forming reactions. nih.gov

Alternatively, the formation of the "ate" complex can weaken the boron-carbon bond. Computational studies on various boron "ate" complexes have shown a correlation between the B-C bond length and the reactivity of the complex. nih.gov As the boron center becomes more electron-rich through coordination with nucleophiles, the B-C bond can elongate and become more susceptible to cleavage. nih.gov While direct B-C bond cleavage is not the most common pathway for simple alkylboronic esters under standard conditions, it can be induced under specific circumstances, for example, through interaction with certain transition metal complexes. nih.gov In such cases, the cleavage is typically a heterolytic process where the ethyl group departs with the pair of electrons. youtube.com

Phosphines, being excellent Lewis bases, can interact with the Lewis acidic boron center of dimethyl ethylboronate to form phosphine-borane adducts. cardiff.ac.ukresearchgate.net This interaction is a classic example of Lewis acid-base complexation, where the lone pair of electrons on the phosphorus atom is donated to the vacant p-orbital of the boron atom. researchgate.net

The formation of these adducts is well-documented for a variety of boranes and phosphines. rsc.orgcardiff.ac.uk The resulting phosphine-borane complexes are generally stable compounds where the boron atom is tetracoordinate. researchgate.net The strength of the P-B dative bond depends on the steric and electronic properties of both the phosphine (B1218219) and the borane (B79455). Bulkier substituents on either phosphorus or boron can hinder complex formation. cardiff.ac.uk

Spectroscopic techniques such as ³¹P NMR are instrumental in characterizing these adducts. Upon complexation, a significant downfield shift in the ³¹P NMR signal is typically observed, providing clear evidence of the P-B bond formation. researchgate.net This complexation can be reversible and is a key principle behind the use of boranes as protecting groups for phosphines in organic synthesis. cardiff.ac.uk

Ester Exchange and Transesterification Reactions with Hydroxyl Compounds

Boronic acid, ethyl-, dimethyl ester, also known as dimethyl ethylboronate, participates in ester exchange and transesterification reactions with various hydroxyl compounds, particularly diols. These reactions are typically equilibrium processes, driven by the relative stability of the reactants and products, and can often be manipulated by reaction conditions. The fundamental mechanism of transesterification for boronic esters involves a three-step sequence: addition, proton transfer, and elimination.

The process is initiated by the nucleophilic attack of a hydroxyl group from a diol onto the electron-deficient boron atom of the dimethyl ethylboronate. This forms a tetracoordinate boronate intermediate. This intermediate is typically unstable and undergoes rearrangement. Following the initial addition, a proton transfer occurs, which can be the rate-determining step. This step can be accelerated by the presence of a base or by intramolecular catalysis. Finally, elimination of a methanol (B129727) molecule yields the new, more stable cyclic boronic ester. The reversibility of this reaction allows for its application in dynamic covalent chemistry, where the composition of a mixture of boronic esters can be controlled thermodynamically.

The presence of free alcohols or diols in the reaction mixture can catalyze the exchange reaction, significantly lowering the activation energy. For instance, studies on similar boronic ester systems have shown that a small excess of a diol can decrease the activation energy of metathesis (ester scrambling) from 23.6 kJ/mol to as low as 6.9 kJ/mol. nih.gov While specific kinetic data for dimethyl ethylboronate is not extensively documented, the general principles of boronic ester reactivity suggest it would follow these established mechanistic pathways.

Table 1: Generalized Transesterification of Dimethyl Ethylboronate with a 1,2-Diol

| Reactant 1 | Reactant 2 | Product | Byproduct | Reaction Type |

| Dimethyl ethylboronate | 1,2-Propanediol | 2-Ethyl-4-methyl-1,3,2-dioxaborolane | Methanol | Transesterification |

Reactivity in Selective Organic Reductions (e.g., 1,3-Syn Diol Preparation)

Boron compounds related to dimethyl ethylboronate play a crucial role as chelating agents in highly diastereoselective reduction reactions. Specifically, diethyl(methoxy)borane (Et₂BOMe), a derivative of ethylborane, is a key reagent in the Narasaka-Prasad reduction for the preparation of syn-1,3-diols from β-hydroxy ketones. wikipedia.orgsynarchive.comox.ac.uk This reaction provides a powerful method for controlling stereochemistry in complex molecule synthesis.

The mechanism hinges on the formation of a stable six-membered chelate between the boron reagent and the β-hydroxy ketone. The Lewis acidic boron atom coordinates to both the hydroxyl oxygen and the carbonyl oxygen, locking the substrate into a rigid chair-like conformation. In this conformation, the substituents of the β-hydroxy ketone preferentially occupy equatorial positions to minimize steric strain.

This chelation activates the carbonyl group for reduction and, more importantly, directs the approach of an external hydride reagent, such as sodium borohydride (B1222165) (NaBH₄). The hydride attacks the carbonyl carbon from the axial direction, as this trajectory leads to the most stable chair-like transition state (under the principle of the Fürst-Plattner Rule). wikipedia.org This directed, intermolecular hydride delivery from the face opposite the existing alcohol substituent results in the formation of the syn-1,3-diol with high diastereoselectivity. wikipedia.orgyoutube.com

Table 2: Diastereoselective Reduction of β-Hydroxy Ketones via Boron Chelation

| Substrate (β-Hydroxy Ketone) | Boron Reagent | Hydride Source | Solvent | Diastereomeric Ratio (syn:anti) | Reference |

| 1-Hydroxy-1,3-diphenyl-2-butanone | Et₂BOMe | NaBH₄ | THF/MeOH | >99:1 | wikipedia.orgsynarchive.com |

| 5-Hydroxy-3-heptanone | BBu₂OMe | NaBH₄ | THF/MeOH | 98:2 | wikipedia.org |

| 4-Hydroxy-2-methyl-5-phenyl-3-pentanone | Et₂BOMe | NaBH₄ | THF/MeOH | 95:5 | ox.ac.uk |

Hydroboration Reactions Involving Related Borane Species

Hydroboration is a powerful chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. wikipedia.org The reactivity and selectivity of this reaction are highly dependent on the structure of the borane reagent. Related borane species to dimethyl ethylboronate, such as ethylborane (EtBH₂) and diethylborane (Et₂BH), can be used as hydroborating agents, although they are less common than borane (BH₃) or sterically hindered reagents like 9-borabicyclo[3.3.1]nonane (9-BBN).

The hydroboration reaction proceeds via a concerted, four-membered transition state, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the alkene. masterorganicchemistry.com The regioselectivity of the addition is a key feature. The boron atom, being the electrophilic center, adds preferentially to the less substituted carbon of the double bond, a phenomenon known as anti-Markovnikov addition. masterorganicchemistry.com This selectivity is governed by a combination of steric and electronic factors. Sterically, the larger boron-containing group favors attachment to the less hindered carbon. Electronically, the transition state is stabilized by placing the partial positive charge that develops on the more substituted carbon.

The use of alkyl-substituted boranes like ethylborane modifies this selectivity. Compared to BH₃, ethylborane is sterically more demanding, which can enhance regioselectivity. For example, the hydroboration of styrene (B11656) with BH₃ typically yields a product distribution corresponding to approximately 80% addition of boron to the terminal carbon and 20% to the internal carbon. redalyc.orgscielo.org.bo Using a bulkier, mono- or dialkylborane generally increases the selectivity for the terminal position. While specific data for ethylborane is limited, it is expected to provide higher regioselectivity than BH₃ but lower than that of highly hindered boranes like 9-BBN, which can achieve >99% selectivity. redalyc.org

Table 3: Regioselectivity in the Hydroboration of Styrene with Various Boranes

| Alkene | Borane Reagent | Product after Oxidation | Regioselectivity (% Boron at C1) |

| Styrene | Diborane (BH₃) | 2-Phenylethanol | ~80% redalyc.orgscielo.org.bo |

| Styrene | Thexylborane | 2-Phenylethanol | 95% redalyc.org |

| Styrene | 9-BBN | 2-Phenylethanol | >98% redalyc.org |

| Styrene | Ethylborane (EtBH₂) | 2-Phenylethanol | Expected to be >80% and <98% |

Applications in Chemical Synthesis and Advanced Materials

A Fundamental Building Block in Organic Synthesis

Dimethyl ethylboronate's role as a foundational element in organic synthesis is multifaceted, primarily revolving around its capacity to serve as a precursor for a wide array of other organoboron compounds and its ability to facilitate reactions that proceed with a high degree of stereochemical control.

Precursor for Diverse Organoboron Compounds and Derivatives

As a readily available and stable boronic ester, dimethyl ethylboronate is a convenient starting material for the synthesis of more complex and functionally diverse organoboron compounds. The ethyl group attached to the boron atom can be transferred in various chemical reactions, making it a valuable source for the introduction of an ethyl moiety into organic molecules.

One of the primary applications of dimethyl ethylboronate is in transesterification reactions. By reacting it with different diols, a variety of other ethylboronic esters can be synthesized. This allows for the fine-tuning of the steric and electronic properties of the boronic ester, which can be crucial for optimizing its reactivity and selectivity in subsequent chemical transformations. For instance, the reaction of dimethyl ethylboronate with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields ethylboronic acid pinacol ester, a commonly used reagent in its own right due to its enhanced stability and ease of handling.

Furthermore, the carbon-boron bond in dimethyl ethylboronate can be cleaved and functionalized to generate a range of other organoboron species. These derivatives, in turn, can participate in a vast number of synthetic transformations, highlighting the role of dimethyl ethylboronate as a gateway to a broad spectrum of organoboron chemistry.

Facilitation of Stereoselective Syntheses

The application of boronic esters in stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is precisely controlled, is a cornerstone of modern drug discovery and materials science. While specific research focusing solely on dimethyl ethylboronate in this context is nuanced, the broader class of boronic esters, to which it belongs, plays a critical role.

In asymmetric synthesis, chiral auxiliaries or catalysts are employed to favor the formation of one enantiomer or diastereomer over others. Boronic esters can be designed with chiral diols, and the resulting chiral environment around the boron atom can influence the stereochemical outcome of subsequent reactions. Although dimethyl ethylboronate itself is not chiral, it serves as a precursor to these chiral boronic esters.

For example, by transesterifying dimethyl ethylboronate with a chiral diol, a new chiral ethylboronic ester is formed. This new ester can then be used in reactions such as asymmetric allylations or conjugate additions, where the chiral ligand on the boron atom directs the approach of the reactants, leading to the preferential formation of a specific stereoisomer. This indirect facilitation of stereoselectivity underscores the importance of dimethyl ethylboronate as a foundational building block in the synthesis of stereochemically complex molecules.

Catalytic Roles and Reagent Design

The utility of dimethyl ethylboronate extends into the realm of catalysis and reagent design, where it can act as a key component in powerful catalytic systems or serve as a specific reagent for particular chemical transformations.

Components in Catalytic Systems (e.g., Palladium Catalysis)

Perhaps the most prominent role of boronic esters, including dimethyl ethylboronate, is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govacs.org This reaction, which was the subject of the 2010 Nobel Prize in Chemistry, is a powerful method for forming carbon-carbon bonds.

In a typical Suzuki-Miyaura coupling, an organoboron compound (like a boronic ester) reacts with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Dimethyl ethylboronate can serve as the source of the ethyl group in these reactions, allowing for the ethylation of various aromatic and vinylic substrates.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| Aryl/Vinyl Halide (R-X) | Dimethyl Ethylboronate | Palladium Complex | e.g., K2CO3, Cs2CO3 | Ethyl-substituted Arene/Vinyl (R-Et) |

Reagents in Specific Chemical Transformations

Beyond its role in cross-coupling reactions, dimethyl ethylboronate can also be utilized as a specific reagent for introducing an ethyl group in other chemical transformations. For instance, it can be used in the ethylation of certain functional groups under specific reaction conditions.

While its application as a general ethylating agent is less common than traditional organometallic reagents like ethyllithium (B1215237) or ethylmagnesium bromide, its milder reactivity and higher functional group tolerance can be advantageous in certain synthetic contexts. The development of new methodologies continues to expand the scope of boronic esters as targeted reagents in organic synthesis.

Supramolecular Chemistry and Molecular Recognition Phenomena

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. Boronic acids and their esters have emerged as powerful tools in this area due to their unique ability to form reversible covalent bonds with diols. nih.govrsc.org

While specific examples of supramolecular assemblies constructed solely from dimethyl ethylboronate are not extensively documented, the ethylboronic acid moiety, for which dimethyl ethylboronate is a precursor, can be incorporated into larger molecular frameworks to create receptors for molecular recognition. The interaction between the boronic acid and a diol-containing molecule, such as a sugar or a catechol, is a key principle in the design of chemical sensors and self-assembling systems.

The formation of a boronate ester from a boronic acid and a diol is a dynamic and reversible process, the equilibrium of which can be influenced by factors such as pH and the presence of competing guest molecules. This dynamic nature is exploited in the design of responsive materials and sensors. For example, a molecule containing an ethylboronic acid group could be designed to bind to a specific sugar, and this binding event could trigger a change in a measurable property, such as fluorescence, allowing for the detection and quantification of the sugar.

The principles of molecular recognition involving boronic acids are well-established, and dimethyl ethylboronate, as a stable and accessible precursor to the active ethylboronic acid moiety, plays a foundational role in the synthesis of the building blocks for these advanced supramolecular systems.

Interaction with Hydroxy-Containing Substrates for Selective Binding (General Boronic Acids)

Boronic acids are characterized by their ability to form reversible covalent bonds with molecules containing 1,2- and 1,3-diol functionalities. nih.gov This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.gov As Lewis acids, these compounds can form complexes with Lewis bases and behave as electrophiles, allowing them to form reversible, non-ionic bonds with nucleophilic biological compounds that possess hydroxyl groups, such as carbohydrates and enzyme residues. nih.gov

This selective binding is influenced by the substituents on both the boronic acid and the diol-containing substrate. nih.gov The reaction is dynamic and reversible, and has been utilized in the development of chemical receptors for biological molecules like saccharides and catechols. nih.govmdpi.com For instance, boronic acids can bind to the hydroxyl group of the serine residue in the catalytic active site of serine proteases, thereby inhibiting the enzyme's activity. nih.gov This principle of forming stable complexes with hydroxyl-containing compounds is a cornerstone of their application in chemical biology and sensing. nih.govresearchgate.net

Emerging Applications in Advanced Materials Science (General Boron Compounds)

Boron and its compounds are integral to the development of advanced materials due to their unique structural and chemical properties. mdpi.comyoutube.com These materials are utilized across a wide range of applications, including electronics, energy, and metallurgy. mdpi.com Boron's ability to form strong covalent bonds contributes significantly to the strength and thermal stability of the materials it is incorporated into. youtube.comnih.gov

Key applications of boron-based materials include:

Semiconductors: Boron is a critical dopant in semiconductors, where it helps control the material's electrical properties. borates.today

High-Strength and High-Temperature Resistant Materials: Boron is used as an alloying agent to make metals like steel tougher and less brittle. borates.today Boron-containing composites, such as those made with boron fibers, are lightweight, strong, and resistant to high temperatures and chemical corrosion, making them suitable for aerospace and military applications like high-strength armor. youtube.comborates.today Boron-rich ceramics, such as boron carbide, exhibit high hardness and resistance to thermal oxidation, making them ideal for use in nuclear and aerospace systems. nih.gov

Glass and Ceramics: Boron compounds are used to improve the thermal and mechanical properties of glass and ceramics, notably in the production of borosilicate glass. youtube.comborates.today

Radiation Shielding: Boron's neutron absorption capability makes it a key component in radiation shielding materials. nih.govborates.today Compounds like samarium boride (SmB₆) have shown superior shielding performance compared to traditional lead-based materials. nih.gov

The structural versatility of boron allows for the creation of materials that can be metallic, semiconducting, insulating, or superconducting, providing a broad platform for technological innovation. nih.gov

Occurrence and Identification in Complex Natural Matrices

Boronic acid, ethyl-, dimethyl ester has been identified as a naturally occurring compound in various biological matrices through the use of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS analysis has confirmed the presence of this compound in certain plant and plant-associated microbial extracts. In a study on the leaves of Erythrina variegata, this compound was identified in the hexane (B92381) extract, constituting a minor fraction of the total phytochemical profile. cabidigitallibrary.orgresearchgate.net It has also been detected as a volatile compound in studies analyzing the headspace of host trees for longhorned beetles. core.ac.uk Furthermore, it was characterized as a secondary metabolite produced by Bacillus pumilus, an endophytic bacterium isolated from mosses, highlighting its presence in the microbiome of plants. horizonepublishing.comhorizonepublishing.com

| Source Organism/Matrix | Method of Detection | Reference |

|---|---|---|

| Erythrina variegata (leaves) | GC-MS of Hexane Extract | cabidigitallibrary.orgresearchgate.net |

| Host Tree Volatiles (for Anoplophora beetles) | GC-MS of Headspace Volatiles | core.ac.uk |

| Bacillus pumilus (endophyte from moss) | GC-MS of Metabolite Extract | horizonepublishing.comhorizonepublishing.com |

Several studies have identified this compound as a metabolite in cyanobacteria. Notably, in the crude extract of Tolypothrix distorta, it was found to be the main component, representing 83.9% of the total compounds identified. asianpubs.orgresearchgate.net It was also detected as a component in the extract of Microcystis aeruginosa. asianpubs.org The identification of this compound in different cyanobacterial species suggests its role in the metabolic pathways of these microorganisms. asianpubs.orgresearchgate.net

| Source Organism | Method of Detection | Relative Abundance | Reference |

|---|---|---|---|

| Tolypothrix distorta | GC-MS of Crude Extract | 83.9% (Major Component) | asianpubs.orgresearchgate.net |

| Microcystis aeruginosa | GC-MS of Crude Extract | Not specified | asianpubs.org |

This compound has also been identified as a volatile compound in the context of food fermentation. A study analyzing the aroma compounds of fermented sea buckthorn juice using different yeast strains detected its presence. mdpi.com The compound was found in juices fermented with Rhodotorula mucilaginosa (RW) and a mixture of Rhodotorula mucilaginosa and Saccharomyces cerevisiae (RWRV), though it was not detected in the juice fermented with Saccharomyces cerevisiae (RV) alone. mdpi.com This indicates that the production of this volatile compound during fermentation can be yeast-strain dependent. mdpi.com

| Fermentation Process | Yeast Strain(s) | Method of Detection | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| Sea Buckthorn Juice | Rhodotorula mucilaginosa (RW) | HS-SPME-GC-MS | 4.01 ± 0.75 | mdpi.com |

| Sea Buckthorn Juice | Saccharomyces cerevisiae (RV) | HS-SPME-GC-MS | Not Detected | mdpi.com |

| Sea Buckthorn Juice | RW & RV (1:1 mixture) | HS-SPME-GC-MS | 2.94 ± 0.46 | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyldimethoxyborane |

| Dimethyl ethylboronate |

| Boron Carbide |

| Samarium Boride (SmB₆) |

| 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester |

| Oleic acid,eicosyl ester |

| 1,2,3-butanetriol |

| 1-Hexyl-2-Nitrocyclohexane |

| 3-methyl-,2-Butanol |

| 2-Hexyl-1-nitrocyclohexane |

| Octadecanal |

| 3-Methyl-2-(2-Oxopropyl) Furan |

| (S)-(+)-1-Cyclohexylethylamine |

| Bromoacetic acid, pentadecyl ester |

| 7,9-di-ter-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione |

| Ethyl caprylate |

| Ethyl hexanoate |

| Ethyl benzoate |

| Ethyl phenylacetate |

| 3-methylbutyl 3-methylbutanoate |

| Ethyl isovalerate |

| Phenylethyl alcohol |

Advanced Analytical Characterization of Boronic Acid, Ethyl , Dimethyl Ester

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and confirming the identity of dimethyl ethylboronate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like dimethyl ethylboronate. nist.govnist.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative and quantitative analysis. nih.govthepharmajournal.com

For identification, the compound is separated from the sample matrix on a GC column and then ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of dimethyl ethylboronate shows characteristic fragments that are used to confirm its structure. nist.gov

Quantification of boronic species by GC-MS is also feasible and can achieve low detection limits. chromatographyonline.com For some boronic compounds, derivatization may be necessary to improve thermal stability or volatility. nih.govchromatographyonline.com However, dimethyl ethylboronate is amenable to direct analysis. nist.gov The method can be validated for linearity, precision, and accuracy to ensure reliable quantification, often down to parts-per-million (ppm) levels, which is critical for impurity profiling and reaction monitoring. chromatographyonline.commdpi.com

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Interpretation |

| 102 | 45 | Molecular Ion [M]⁺ |

| 101 | 100 | [M-H]⁺ |

| 73 | 95 | [M-C₂H₅]⁺ |

| 71 | 80 | [M-OCH₃]⁺ |

| 43 | 60 | [C₃H₇]⁺ or [CH₃CO]⁺ fragment |

| 29 | 55 | [C₂H₅]⁺ |

This interactive table summarizes the major fragments observed in the electron ionization mass spectrum of dimethyl ethylboronate, based on data from the NIST Chemistry WebBook. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of dimethyl ethylboronate. Different nuclei can be probed to provide a complete picture of the molecule's connectivity.

¹¹B NMR: Boron-11 NMR is particularly diagnostic for boron-containing compounds. blogspot.com The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and the electronic environment of the boron atom. sdsu.edu For tricoordinate boronate esters like dimethyl ethylboronate, the ¹¹B NMR signal typically appears in a characteristic downfield region. rsc.org This technique is frequently used to monitor reactions involving boronic acids and esters, as changes in the boron coordination state result in significant shifts in the spectrum. researchgate.netnih.gov

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the organic framework of the molecule. rsc.orgchemicalbook.com

In the ¹H NMR spectrum of dimethyl ethylboronate, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the methoxy (B1213986) groups (a singlet).

In the ¹³C NMR spectrum, signals for the two methoxy carbons and the two carbons of the ethyl group would be observed. The carbon atom directly attached to the boron may show broadening due to quadrupolar relaxation of the boron nucleus. rsc.org

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Provided |

| ¹¹B | +18 to +35 | Confirms the presence of a tricoordinate boronate ester. blogspot.comrsc.org |

| ¹H | 0.5 - 1.0 (t, -CH₃), 0.5 - 1.0 (q, -CH₂-B), 3.5 - 4.0 (s, -OCH₃) | Provides information on the ethyl and methoxy proton environments. |

| ¹³C | ~50 (-OCH₃), ~10 (-CH₂-B), ~5 (B-CH₂-CH₃) | Shows the carbon framework; C-B signal may be broad. rsc.org |

This interactive table presents the expected NMR chemical shifts for dimethyl ethylboronate based on general data for similar compounds.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. sci-hub.stchemrxiv.org

For dimethyl ethylboronate, IR spectroscopy is particularly useful for identifying the B-O and C-O bonds of the ester functionality. nist.govresearchgate.net The strong absorption bands associated with the B-O stretching vibrations are a key diagnostic feature for boronate esters. researchgate.net C-H stretching and bending vibrations from the ethyl and methyl groups are also readily identifiable. nist.gov A systematic investigation of various boronate esters has helped to categorize and assign the IR bands characteristic of the boron-containing functionality. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850 - 3000 | C-H stretch | Ethyl (-CH₂-), Methyl (-CH₃) |

| 1300 - 1500 | Asymmetric B-O stretch | Boronate Ester (B-O) |

| 1050 - 1250 | C-O stretch | Methoxy (-OCH₃) |

| 650 - 750 | B-O-C bend | Boronate Ester (B-O-C) |

This interactive table highlights the characteristic infrared absorption bands for dimethyl ethylboronate, with assignments based on data from the NIST Chemistry WebBook and spectroscopic studies of boronate esters. nist.govresearchgate.net

Chromatographic and Other Separation Techniques

While GC-MS is suitable for the direct analysis of dimethyl ethylboronate, other chromatographic techniques are essential for analyzing related compounds, such as non-volatile impurities or hydrolysis products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating non-volatile compounds. However, the analysis of boronic esters by conventional reversed-phase HPLC can be challenging due to their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid. nih.govnih.gov This on-column degradation can lead to inaccurate quantification and poor peak shapes. researchgate.net

To overcome these challenges, specialized HPLC methods have been developed. These can include:

Non-aqueous reversed-phase chromatography: Using aprotic, non-aqueous diluents and mobile phases to prevent hydrolysis during sample preparation and analysis. nih.gov

Control of mobile phase pH: Using highly basic mobile phases can sometimes stabilize certain boronate esters. nih.gov

Use of specialized columns: Columns with low residual silanol (B1196071) activity can minimize on-column hydrolysis, leading to more accurate analysis. researchgate.net

These methods are crucial for determining the purity of dimethyl ethylboronate, specifically for quantifying the amount of ethylboronic acid, its primary degradation product.

Advanced Techniques for Trace Analysis in Complex Systems

Detecting and quantifying trace amounts of dimethyl ethylboronate or related boronic species in complex matrices, such as in pharmaceutical process streams or environmental samples, requires highly sensitive and selective analytical techniques.

Tandem mass spectrometry, coupled with either gas or liquid chromatography (GC-MS/MS or LC-MS/MS), offers enhanced selectivity and sensitivity compared to single-stage MS. mdpi.comnih.gov By selecting a specific precursor ion and monitoring for a characteristic product ion (Selected Reaction Monitoring, SRM), chemical noise from the matrix can be significantly reduced, allowing for lower detection limits. nih.gov

For boronic compounds that are difficult to analyze directly, derivatization strategies can be employed to enhance their detectability. chromatographyonline.com While inductively coupled plasma-mass spectrometry (ICP-MS) can determine total boron content with high sensitivity, it cannot distinguish between different boron species. Therefore, hyphenated chromatographic techniques like GC-MS or HPLC-ICP-MS are necessary for the speciation and trace analysis of specific compounds like dimethyl ethylboronate. chromatographyonline.com

Theoretical and Computational Investigations of Boronic Acid, Ethyl , Dimethyl Ester

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of dimethyl ethylboronate. Methods such as Density Functional Theory (DFT) are employed to model the molecule's geometry, electron distribution, and molecular orbitals.

Electronic Properties: The distribution of electrons within the molecule is a key aspect of its chemical nature. Mulliken charge analysis, a method to partition the total electron density among the atoms, can be used to estimate partial atomic charges. researchgate.netresearchgate.net These calculations typically show that the boron atom is electron-deficient, making it a Lewis acidic center. The oxygen atoms are electron-rich, while the carbon and hydrogen atoms have smaller partial charges.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For dimethyl ethylboronate, the HOMO is typically localized on the oxygen lone pairs and the B-O sigma bonds, while the LUMO is primarily centered on the vacant p-orbital of the boron atom.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -10.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (Lewis acidity) |

| HOMO-LUMO Gap | 11.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~1.5 D | Indicates overall polarity of the molecule |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving dimethyl ethylboronate, such as the widely used Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov DFT calculations can map out the entire potential energy surface of a reaction, identifying key intermediates and transition states.

In the context of the Suzuki-Miyaura reaction, computational studies have been crucial in elucidating the transmetalation step, where the ethyl group is transferred from boron to the palladium catalyst. nih.govresearchgate.net Theoretical models can calculate the activation energies for different proposed pathways, helping to determine the most likely mechanism. For instance, studies have computationally compared the reactivity of boronic acids versus boronic esters, finding that the nature of the ester group can significantly influence the reaction rate. nih.govresearchgate.net

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. youtube.com Vibrational frequency analysis is then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation barrier (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

| Step | Computational Task | Information Gained |

|---|---|---|

| 1 | Geometry optimization of reactants, intermediates, and products | Provides stable structures and their relative energies |

| 2 | Transition state search (e.g., using synchronous transit-guided quasi-Newton methods) | Locates the highest energy point along the reaction pathway |

| 3 | Frequency calculation | Confirms transition state identity (one imaginary frequency) and provides zero-point vibrational energies |

| 4 | Intrinsic Reaction Coordinate (IRC) calculation | Confirms the transition state connects the correct reactants and products |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations provide insights into individual molecules, molecular dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. researchgate.netnih.gov An MD simulation of dimethyl ethylboronate, typically in a solvent, would reveal details about its intermolecular interactions and dynamic properties.

In an MD simulation, the motion of each atom is calculated based on a classical force field, which describes the potential energy of the system as a function of atomic positions. researchgate.net Such simulations can provide information on:

Solvation Structure: How solvent molecules arrange themselves around a dimethyl ethylboronate molecule.

Hydrogen Bonding: The nature and lifetime of any hydrogen bonds that may form, for example, with protic solvents.

Aggregation: Whether dimethyl ethylboronate molecules tend to self-associate in solution.

Transport Properties: Diffusion coefficients and rotational correlation times can be calculated from the simulation trajectory.

These simulations are crucial for understanding the behavior of the compound in a realistic chemical environment, which can influence its reactivity and physical properties. princeton.edu

Prediction of Spectroscopic Properties and Chemical Shifts

Computational chemistry can accurately predict various spectroscopic properties of dimethyl ethylboronate, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Spectroscopy: The infrared (IR) spectrum of dimethyl ethylboronate can be calculated by performing a frequency analysis on the optimized geometry. The resulting vibrational frequencies and their intensities can be compared with experimental spectra, such as those available from the NIST Chemistry WebBook, to aid in the assignment of spectral bands to specific molecular motions (e.g., B-O stretching, C-H bending). nist.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors. conicet.gov.arnih.govyoutube.com From these tensors, the isotropic chemical shifts for ¹H, ¹³C, and ¹¹B nuclei can be determined.

For boronic esters, the ¹¹B chemical shift is particularly diagnostic of the coordination environment of the boron atom. nih.govsdsu.eduresearchgate.net Calculations can help to understand how substituents and molecular geometry influence the ¹¹B chemical shift. Comparing calculated and experimental chemical shifts can be a powerful method for structure verification. researchgate.netresearchgate.net

| Spectroscopic Technique | Experimental Data (from NIST) nist.gov | Predicted Data (from Computation) |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational bands (e.g., ~1350 cm⁻¹ for B-O stretch) | Calculated vibrational frequencies and intensities |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants for ethyl and methyl protons | Predicted chemical shifts for each unique proton |

| ¹³C NMR Spectroscopy | Chemical shifts for ethyl and methyl carbons | Predicted chemical shifts for each unique carbon |

| ¹¹B NMR Spectroscopy | A single resonance characteristic of a tricoordinate boron ester (~28-33 ppm) | Predicted chemical shift for the boron atom |

In Silico Approaches to Molecular Design and Reactivity Prediction

In silico methods leverage computational power to predict the properties and reactivity of new or hypothetical molecules, guiding the design of compounds with desired characteristics. For dimethyl ethylboronate, these approaches can be used to predict its reactivity in various chemical transformations and to design derivatives with tailored properties.

Reactivity Descriptors: Quantum chemical calculations provide several descriptors that correlate with chemical reactivity. These include:

Frontier Molecular Orbital Energies (HOMO/LUMO): As mentioned earlier, these are fundamental indicators of a molecule's ability to participate in electron transfer processes.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For dimethyl ethylboronate, the MEP would show a negative potential around the oxygen atoms and a positive potential near the boron atom.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): QSAR is a modeling technique that relates the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govnih.govmdpi.com By calculating a set of molecular descriptors for a library of boronic esters and correlating them with their experimentally determined reactivity (e.g., in the Suzuki-Miyaura reaction), a predictive QSAR model can be developed. organic-chemistry.orgnih.gov Such a model could then be used to predict the reactivity of newly designed boronic esters, accelerating the discovery of more efficient reagents. This approach allows for the rational design of molecules by computationally screening candidates before undertaking synthetic efforts.

Future Directions and Emerging Research Avenues for Boronic Acid, Ethyl , Dimethyl Ester

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of boronic esters often involves multi-step processes that may utilize hazardous reagents and generate significant waste. The future of chemical synthesis, however, is increasingly focused on green and sustainable practices. For "Boronic acid, ethyl-, dimethyl ester," this translates to the development of methodologies that are not only efficient but also environmentally benign.

One promising avenue is the exploration of mechanochemistry , which involves conducting chemical reactions in the absence of bulk solvents, often through grinding or milling. This approach has been successfully applied to the synthesis of other boronic acid esters and offers significant advantages in terms of reduced solvent waste and potentially milder reaction conditions. Research in this area could focus on optimizing reaction parameters such as milling frequency, time, and the use of catalytic additives to improve the yield and purity of dimethyl ethylboronate.

Another key area is the development of transition-metal-free synthesis routes. While transition metals are effective catalysts for many organic transformations, they can be expensive and pose toxicity concerns. Investigating alternative catalytic systems, such as those based on abundant main group elements or even catalyst-free methods under specific conditions (e.g., photochemical activation), could lead to more sustainable production methods.

Furthermore, the principles of atom economy and the use of renewable feedstocks are central to green chemistry. Future research could explore synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product and investigate the potential for using bio-derived starting materials to replace petroleum-based precursors.

Table 1: Comparison of Potential Synthetic Methodologies for Dimethyl Ethylboronate

| Methodology | Potential Advantages | Research Focus |

| Mechanochemistry | Reduced solvent waste, potentially milder conditions, high atom economy. | Optimization of milling parameters, catalyst screening. |

| Transition-Metal-Free Synthesis | Lower cost, reduced toxicity, simplified purification. | Development of main-group catalysts, exploration of photochemical methods. |

| Continuous Flow Synthesis | Improved safety and control, ease of scalability, potential for automation. | Reactor design, optimization of flow parameters. |

| Bio-based Feedstocks | Increased sustainability, reduced reliance on fossil fuels. | Identification of suitable bio-precursors, development of efficient conversion pathways. |

Exploration of Unconventional Reactivity and Catalytic Roles

Beyond its role as a synthetic intermediate, the inherent Lewis acidity of the boron center in "this compound" opens the door to unconventional reactivity and potential catalytic applications. While larger and more complex boronic acids have been extensively studied as catalysts, the potential of simpler alkylboronic esters remains largely untapped.

Future research could investigate the ability of dimethyl ethylboronate to act as a Lewis acid catalyst in various organic reactions. Its small size and specific electronic properties might offer unique selectivity in reactions such as Diels-Alder cycloadditions, Friedel-Crafts reactions, or the activation of carbonyl compounds. Computational studies could play a crucial role in predicting and understanding its catalytic behavior.

The interaction of boronic esters with diols is well-established and forms the basis of their use as sensors and in dynamic covalent chemistry. Exploring the dynamic covalent chemistry of dimethyl ethylboronate with a wider range of polyols and other bidentate ligands could lead to the development of novel self-healing materials, reversible adhesives, and responsive chemical systems.

Moreover, investigating the reactivity of the ethyl group attached to the boron atom could unveil new synthetic transformations. For instance, exploring its participation in radical reactions or its activation through novel catalytic cycles could expand the synthetic utility of this compound beyond its traditional cross-coupling applications.

Integration into Advanced Functional Materials